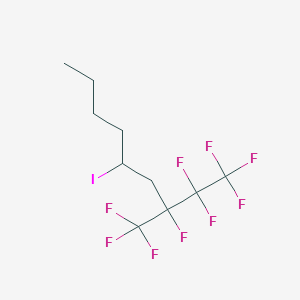![molecular formula C14H9Cl3FN3O2 B3040838 N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea CAS No. 243963-25-9](/img/structure/B3040838.png)
N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea
Übersicht
Beschreibung
“N-[6-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea” is a chemical compound with the molecular formula C14H9Cl3FN3O2 and a molecular weight of 376.6 g/mol . It is not intended for human or veterinary use and is primarily used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[6-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea” are determined by its molecular structure. It has a molecular weight of 376.6 g/mol . More detailed information about its physical and chemical properties was not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Cytokinins and Plant Morphogenesis Urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), demonstrate significant activity in plant biology. They are known to positively regulate cell division and differentiation, exhibiting cytokinin-like activity that often surpasses that of adenine compounds. Extensive use of these compounds in in vitro plant morphogenesis studies highlights their crucial role in plant tissue culture and agriculture (Ricci & Bertoletti, 2009).
Latent Initiators in Polymerization N-aryl-N′-pyridyl ureas, through their thermal latent initiator properties, are instrumental in the ring-opening polymerization of epoxides. The substitution effects on these compounds significantly influence the polymerization process, showcasing their potential in material sciences and polymer engineering (Makiuchi, Sudo, & Endo, 2015).
Antischistosomal Agents N,N'-Diaryl ureas have emerged as a new chemotype for antischistosomal treatments. With focused modifications to increase aqueous solubility and maximize structural diversity, these compounds demonstrate high activity against Schistosoma mansoni and relatively low cytotoxicity, indicating their potential in therapeutic applications (Wu et al., 2017).
Pyrimidinones Synthesis The synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones from urea and trifluoroacetylated phenones demonstrates the role of urea derivatives in medicinal chemistry and drug design. These compounds' potential pharmaceutical applications make them a subject of interest in the field of organic synthesis (Bonacorso et al., 2003).
Fluorescent Pyridyl Ureas Fluorescent pyrid-2-yl ureas exhibit notable properties in sensing strong organic acids. Their specific binding and fluorescence shift characteristics underlie potential applications in analytical chemistry and sensor technology (Jordan et al., 2010).
Anion Coordination Chemistry Urea-based ligands display fascinating anion coordination chemistry, as seen in the reaction of protonated ureas with inorganic oxo-acids. The resulting hydrogen bond motifs and anion complexes highlight urea derivatives' significance in crystallography and supramolecular chemistry (Wu et al., 2007).
Eigenschaften
IUPAC Name |
1-[6-(4-fluorophenoxy)pyridin-3-yl]-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3FN3O2/c15-12(16)13(17)21-14(22)20-9-3-6-11(19-7-9)23-10-4-1-8(18)2-5-10/h1-7H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQNJMWMEKRFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)NC(=O)NC(=C(Cl)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



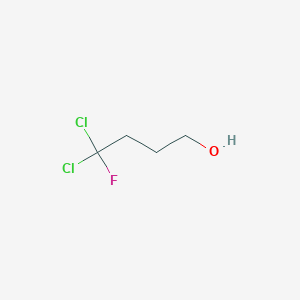
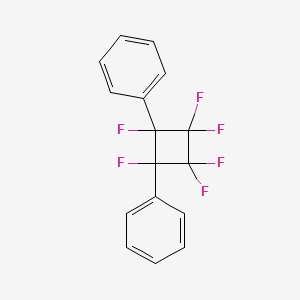
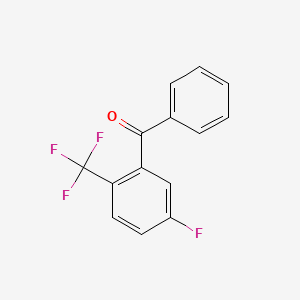
![1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3040760.png)
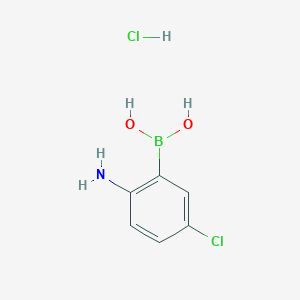

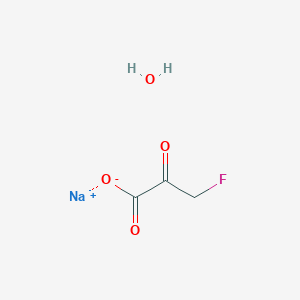
![Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate](/img/structure/B3040766.png)

![1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3040769.png)

![2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane](/img/structure/B3040771.png)

